molecular formula C14H17NO2 B7518469 3,4-dihydro-2H-chromen-3-yl(pyrrolidin-1-yl)methanone

3,4-dihydro-2H-chromen-3-yl(pyrrolidin-1-yl)methanone

Cat. No. B7518469
M. Wt: 231.29 g/mol
InChI Key: OZDDKACEVLYZCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-dihydro-2H-chromen-3-yl(pyrrolidin-1-yl)methanone is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic properties. This compound belongs to the class of chromen derivatives and has been studied extensively for its diverse pharmacological activities.

Mechanism of Action

The mechanism of action of 3,4-dihydro-2H-chromen-3-yl(pyrrolidin-1-yl)methanone is not fully understood. However, it has been suggested that this compound may exert its pharmacological effects through the modulation of various signaling pathways, including the MAPK/ERK, PI3K/Akt, and NF-κB pathways. It has also been reported to interact with various receptors, including the NMDA receptor and the CB1 receptor.
Biochemical and physiological effects
This compound has been reported to exhibit various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are associated with various diseases. This compound has also been reported to improve glucose metabolism and insulin sensitivity, making it a potential candidate for the treatment of diabetes.

Advantages and Limitations for Lab Experiments

The advantages of using 3,4-dihydro-2H-chromen-3-yl(pyrrolidin-1-yl)methanone in lab experiments include its diverse pharmacological activities and potential therapeutic properties. However, the limitations of using this compound include its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the research of 3,4-dihydro-2H-chromen-3-yl(pyrrolidin-1-yl)methanone. One direction is to investigate the mechanism of action of this compound in more detail, to better understand its pharmacological effects. Another direction is to explore the potential use of this compound in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to optimize the synthesis of this compound and improve its solubility and bioavailability.

Synthesis Methods

The synthesis of 3,4-dihydro-2H-chromen-3-yl(pyrrolidin-1-yl)methanone can be achieved through various methods, including the reaction of chromenone with pyrrolidine and formaldehyde. Another method involves the reaction of chromenone with pyrrolidine and ethyl chloroformate. The synthesis of this compound has been optimized to achieve high yields and purity.

Scientific Research Applications

3,4-dihydro-2H-chromen-3-yl(pyrrolidin-1-yl)methanone has been extensively studied for its potential therapeutic properties. It has been reported to exhibit antioxidant, anti-inflammatory, analgesic, anti-cancer, anti-tumor, and anti-diabetic activities. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

3,4-dihydro-2H-chromen-3-yl(pyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2/c16-14(15-7-3-4-8-15)12-9-11-5-1-2-6-13(11)17-10-12/h1-2,5-6,12H,3-4,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZDDKACEVLYZCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2CC3=CC=CC=C3OC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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